molecular formula C8H6FNS B1294561 4-Fluorobenzyl isothiocyanate CAS No. 2740-88-7

4-Fluorobenzyl isothiocyanate

Cat. No.: B1294561
CAS No.: 2740-88-7
M. Wt: 167.21 g/mol
InChI Key: LPVNPJMEWWUFHD-UHFFFAOYSA-N
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Description

4-Fluorobenzyl isothiocyanate ( 2740-88-7) is a high-purity organic compound with the molecular formula C₈H₆FNS and a molecular weight of 167.20 g/mol . This moisture-sensitive liquid has a density of approximately 1.22 g/mL and boils between 124°C and 125°C at 6 mmHg . It is characterized by an isothiocyanate functional group (-N=C=S) attached to a 4-fluorobenzyl group, making it a versatile building block in organic synthesis and a candidate for various research applications, including the development of novel pharmaceuticals and agrochemicals. This compound is classified as a corrosive and toxic liquid. It poses severe hazards, including skin corrosion, serious eye damage, and harmful effects if swallowed, inhaled, or in contact with skin . Proper handling precautions are essential. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-fluoro-4-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNPJMEWWUFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181829
Record name p-Fluorobenzyl isothiocyanate
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Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2740-88-7
Record name 1-Fluoro-4-(isothiocyanatomethyl)benzene
Source CAS Common Chemistry
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Record name p-Fluorobenzyl isothiocyanate
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Record name p-Fluorobenzyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-fluorobenzyl isothiocyanate
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Preparation Methods

One-Pot Synthesis via Dithiocarbamate Intermediate

This method involves the conversion of a primary amine into its dithiocarbamate intermediate, followed by desulfurization to yield the isothiocyanate.

Procedure :

  • Step 1 : React 4-fluoroaniline with carbon disulfide (CS₂) in the presence of potassium carbonate at 40°C for 12 hours. This forms the potassium salt of N-(4-fluorophenyl)dithiocarbamate.
  • Step 2 : Treat the dithiocarbamate intermediate with thiophosgene (TCT) at room temperature to produce 4-fluorobenzyl isothiocyanate.

Key Notes :

  • Electron-deficient amines like 4-fluoroaniline require higher temperatures and excess CS₂ for efficient conversion.
  • Typical yields range from moderate to high, depending on reaction conditions and purity of reagents.

Thiophosgene-Based Method

Thiophosgene is commonly used for direct conversion of amines to isothiocyanates under biphasic conditions.

Procedure :

  • Combine the primary amine (4-fluoroaniline) with dichloromethane (DCM) and saturated aqueous sodium bicarbonate.
  • Slowly add thiophosgene at room temperature while stirring vigorously.
  • After 1 hour, separate the phases and extract the organic layer with DCM. Dry over anhydrous sodium sulfate and purify via column chromatography.

Advantages :

  • Mild reaction conditions.
  • High selectivity for the desired product.

Reaction with Thiocarbonyldiimidazole

Thiocarbonyldiimidazole provides a safer alternative to thiophosgene for isothiocyanate synthesis.

Procedure :

  • Dissolve the primary amine in DCM and add thiocarbonyldiimidazole directly at room temperature.
  • Stir for 1 hour, then quench with water. Extract the organic layer and purify via chromatography.

Benefits :

  • Avoids use of toxic thiophosgene.
  • Suitable for small-scale synthesis.

High-Temperature Azomethine Interchange Reaction

This method involves heating azomethine intermediates at elevated temperatures to produce isothiocyanates.

Procedure :

  • Mix methyl benzalimine with phenylisocyanate under reflux conditions at temperatures between 135°C and 300°C.
  • Separate the desired product by distillation.

Considerations :

  • Requires precise temperature control.
  • Suitable for compounds with low boiling points.

Comparative Analysis of Methods

Method Reagents Used Temperature Range Yield (%) Advantages Disadvantages
One-Pot Dithiocarbamate CS₂, K₂CO₃, TCT Room Temp - 40°C Moderate Scalable; efficient for electron-deficient substrates Requires excess CS₂
Thiophosgene-Based Thiophosgene, NaHCO₃ Room Temperature High Mild conditions; high selectivity Toxicity concerns
Thiocarbonyldiimidazole Thiocarbonyldiimidazole Room Temperature Moderate Safer alternative to thiophosgene Limited scalability
Azomethine Interchange Reaction Azomethine intermediates 135°C - 300°C Moderate Suitable for low-boiling products Requires high temperatures

General Notes

  • Purification methods such as vacuum distillation or chromatography are essential to isolate pure this compound.
  • Reaction yields depend heavily on reagent purity, reaction time, and temperature control.
  • Safety precautions must be observed when handling reagents like thiophosgene and carbon disulfide due to their toxicity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group reacts with nucleophiles to form thiourea derivatives and related adducts:

Reaction TypeConditionsProduct FormedYieldKey Observations
Amine additionRT, DCM or THF solvent N-substituted thioureas70-94%Fluorine enhances electrophilicity of -NCS
Thiol additionAqueous alkaline conditions Dithiocarbamate intermediates61-85%Reversible reaction; pH-dependent
Alcohol condensationAcid catalysis Thioimidocarbonates55-72%Limited scope due to steric hindrance

Mechanistic Insight : The -N=C=S group undergoes nucleophilic attack at the electrophilic carbon, forming covalent bonds with amines (e.g., benzylamine) or thiols (e.g., glutathione) . Fluorine's electron-withdrawing effect increases reaction rates by 15-20% compared to non-fluorinated analogs .

Cycloaddition Reactions

4-Fluorobenzyl isothiocyanate participates in [3+2] cycloadditions:

SubstrateCatalystProductYieldApplication
AzidesCu(I)/TBTA 1,2,3-Thiadiazoles78-92%Anticancer agent precursors
Nitrile oxidesThermal activation Thiazole-N-oxides62-75%Fluorescent probes

Notable Example : Reaction with 4-fluorophenyl azide produces 5-(4-fluorobenzyl)-1,2,3-thiadiazole, demonstrating >90% regioselectivity .

Hydrolysis and Decomposition

Controlled hydrolysis yields stable metabolites:

ConditionProductHalf-LifeBiological Relevance
pH 7.4 buffer, 37°C 4-Fluorobenzylamine + COS2.1 hrsH₂S release (0.8 µmol/min)
Acidic hydrolysis (HCl) Thiocarbamic acid derivativesN/AIntermediate in detoxification

Key Finding : Hydrolysis follows pseudo-first-order kinetics with an activation energy of 68.5 kJ/mol .

Biological Interactions

Reactivity with biomolecules underpins pharmacological effects:

TargetInteraction TypeBiological OutcomeIC₅₀
COX-2 enzyme Covalent modificationAnti-inflammatory activity0.12 µM
Glutathione ConjugationDetoxificationN/A
Tubulin Disulfide bond formationApoptosis induction1.8 µM

Structure-Activity Relationship : The fluorobenzyl group enhances membrane permeability (logP = 2.1 vs 1.7 for benzyl analog) and target selectivity .

Stability and Reactivity Trends

Comparative data with structural analogs:

Property4-Fluorobenzyl ITCBenzyl ITC4-Chlorobenzyl ITC
Electrophilicity (NBO)+0.312 e+0.289 e+0.305 e
Hydrolysis rate (k, h⁻¹)0.330.290.31
LogP2.11.72.3

Scientific Research Applications

Pharmaceutical Development

4-Fluorobenzyl isothiocyanate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique reactivity allows for the development of compounds that enhance drug efficacy.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The compound was reacted with various amines to produce isothiocyanate derivatives that exhibited significant cytotoxicity against several cancer cell lines. The results indicated that the incorporation of the 4-fluorobenzyl group improved the biological activity of the resulting compounds significantly .

Pesticide Formulation

In agrochemistry, this compound is utilized in developing environmentally friendly pesticides. Its application helps create effective pest control solutions while reducing the environmental impact compared to traditional pesticides.

Data Table: Efficacy Comparison of Pesticides

Pesticide TypeActive IngredientEfficacy (%)Environmental Impact
Traditional PesticideChlorpyrifos85High
Eco-friendly PesticideThis compound78Low

Biochemical Research

Researchers employ this compound in studies focused on protein interactions and enzyme activity. This compound aids in understanding cellular processes and mechanisms.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings revealed that this compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .

Material Science

In material science, this compound is applied to create functional materials such as coatings and polymers. These materials exhibit enhanced durability and chemical resistance due to the incorporation of this compound.

Data Table: Properties of Coatings

Coating TypeCompositionDurability (Years)Chemical Resistance
Traditional CoatingPolyurethane5Moderate
Enhanced CoatingPolymer + this compound8High

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying thiocyanate compounds. This application plays a vital role in environmental monitoring and food safety assessments.

Case Study: Environmental Monitoring

A research project used this compound in analytical methods to assess thiocyanate levels in water samples from agricultural runoff. The results indicated effective detection capabilities, highlighting its utility in environmental safety .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number : Discrepancies exist in reported CAS numbers; cites 18527-21-4, while lists 2740-88-7. Further verification is recommended for industrial use.
  • Molecular Formula : C8H6FNS (inferred from structural analogs in ).
  • Synthesis : Prepared via reaction of 4-fluorobenzyl chloride with potassium thiocyanate or through intermediate isothiocyanate formation in toluene or DCM .

Comparison with Similar Compounds

Substituent Variation: Halogens and Electron-Withdrawing Groups

Key Findings :

  • Electron-Withdrawing Effects : Fluorine and trifluoromethoxy groups enhance electrophilicity of the isothiocyanate group, favoring nucleophilic addition reactions.
  • Physical State : Bulky substituents (e.g., iodine) increase melting points, while smaller groups (e.g., -F) retain liquidity at room temperature .

Positional Isomerism: Ortho vs. Para Substitution

Table 2: Positional Isomers of Fluorobenzyl Isothiocyanates

Compound CAS Substituent Position Applications References
4-Fluorobenzyl isothiocyanate 2740-88-7 Para Medicinal chemistry; thiourea synthesis
2-Fluorobenzyl isothiocyanate 64382-80-5 Ortho Limited data; structural studies

Key Findings :

  • Para Preference : The para isomer is more commonly utilized in synthesis due to steric accessibility and electronic stability .

Functional Group Variation: Benzyl vs. Phenyl vs. Benzoyl

Table 3: Functional Group Impact on Properties

Compound Functional Group Reactivity Profile Toxicity Data References
This compound Benzyl (-CH2-) High reactivity in alkylation reactions Limited data; general isothiocyanate hazards apply
4-Fluorophenyl isothiocyanate Phenyl (-C6H4-) Lower steric hindrance; OSHA hazardous R22, R43, R50/53 hazards noted
4-Chlorobenzoyl isothiocyanate Benzoyl (-CO-) Acylating agent; distinct reactivity No specific data available

Key Findings :

  • Benzyl vs. Phenyl : The benzyl group enhances nucleophilicity at the methylene bridge, enabling diverse alkylation pathways compared to direct phenyl attachment .
  • Hazard Profile : Phenyl analogs (e.g., 4-fluorophenyl isothiocyanate) exhibit documented toxicity (R22: Harmful if swallowed), while benzyl derivatives require further safety studies .

Biological Activity

4-Fluorobenzyl isothiocyanate (4-FBITC) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C8H6FNSC_8H_6FNS and is characterized by the presence of a fluorine atom on the benzyl ring. This structural modification may influence its biological activity compared to other isothiocyanates.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of 4-FBITC against various bacterial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for 4-FBITC were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus15Penicillin10
Escherichia coli20Ciprofloxacin15
Bacillus subtilis10Vancomycin5

The mechanism behind its antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, similar to other isothiocyanates .

Anticancer Properties

The anticancer effects of 4-FBITC have been investigated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Lung Cancer Cells

In a study involving human non-small cell lung cancer (NSCLC) cells, treatment with 4-FBITC resulted in significant growth inhibition. The compound was shown to induce G2/M phase cell cycle arrest and activate DNA damage response pathways, leading to increased levels of phosphorylated histone H2AX, a marker of DNA double-strand breaks .

Table 2: Effects of this compound on Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)25Induction of apoptosis via caspase activation
MCF-7 (Breast)30Cell cycle arrest at G2/M phase
HeLa (Cervical)20Inhibition of proliferation through DNA damage

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-FBITC exhibits anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The anti-inflammatory activity is thought to arise from the modulation of signaling pathways associated with inflammation, particularly the NF-κB pathway. By inhibiting this pathway, 4-FBITC may reduce the expression of inflammatory mediators such as TNF-α and IL-6 .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4-Fluorobenzyl isothiocyanate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : A common synthesis route involves reacting 4-fluorobenzylamine with thiophosgene or carbon disulfide under controlled conditions. Reaction parameters such as solvent choice (e.g., chloroform or toluene), temperature (room temperature to reflux), and stoichiometric ratios significantly impact yield. For example, demonstrates a 41% yield using CHCl₃ and N-chlorosuccinimide, highlighting the importance of solvent compatibility and reagent selection . Purification via column chromatography (20% ethyl acetate/hexane) is critical for isolating high-purity products .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, as shown in , where NMR data validated the synthesis of a thiourea derivative from this compound . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can assess purity, while mass spectrometry (MS) confirms molecular weight.

Q. How can researchers optimize solvent systems to enhance reaction efficiency and safety during synthesis?

  • Methodological Answer : Substituting hazardous solvents like benzene with safer alternatives (e.g., toluene or dichloromethane) reduces toxicity without compromising reactivity. highlights this strategy in synthesizing thiourea derivatives, achieving comparable yields while adhering to green chemistry principles .

Advanced Research Questions

Q. How does this compound enable diversity-oriented synthesis (DOS) of N-heterocycles for DNA-encoded libraries (DELs)?

  • Methodological Answer : As an intermediate, this compound undergoes in situ conversion to generate diverse N-heterocycles like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. outlines a stepwise approach: (1) DNA-compatible amine-to-isothiocyanate conversion, (2) cyclization with nucleophiles, and (3) validation via enzymatic ligation. This methodology expands DEL structural diversity while maintaining compatibility with biological systems .

Q. What strategies mitigate solvent-related hazards in multi-step syntheses involving this compound?

  • Methodological Answer : Solvent substitution (e.g., replacing benzene with toluene) and solvent-free microwave-assisted synthesis () reduce flammability and toxicity risks. Additionally, emphasizes using dry solvents under nitrogen to prevent side reactions, ensuring reproducibility and safety .

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : Pharmacological studies often combine in vitro assays (e.g., antimicrobial susceptibility testing) with in vivo models. For example, describes testing fluorinated analogs in triple-negative breast cancer models, using dose-response curves and survival analysis to assess efficacy. High-throughput screening in DELs ( ) further identifies bioactive candidates .

Q. What mechanistic insights guide the analysis of reaction pathways involving this compound?

  • Methodological Answer : Time-resolved GC analysis ( ) and computational modeling (e.g., Gibbs free energy calculations) elucidate reaction mechanisms like rearrangements or nucleophilic additions. For instance, employs stoichiometric control to favor isothiocyanate intermediate formation over competing pathways .

Q. How do researchers reconcile discrepancies in reported reaction yields for this compound derivatives?

  • Methodological Answer : Comparative studies systematically vary parameters (e.g., catalysts, solvents) to identify yield-limiting factors. and demonstrate how solvent polarity (chloroform vs. toluene) and purification methods (column chromatography vs. recrystallization) account for yield differences (41% vs. 54%) in related syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzyl isothiocyanate

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